N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines methoxyphenyl groups with a dihydropyrimido[1,2-a]benzimidazole core, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the benzimidazole core: This can be done through a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (NaN3) in the presence of catalytic amounts of copper chloride (CuCl) and tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.
Introduction of methoxyphenyl groups: The methoxyphenyl groups can be introduced through a nucleophilic substitution reaction using appropriate methoxyphenyl halides.
Formation of the carboxamide group: The carboxamide group can be formed through an amidation reaction using suitable amines and carboxylic acid derivatives.
Chemical Reactions Analysis
N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound can be explored for its potential therapeutic applications.
Material Science: The unique structure of this compound makes it a potential candidate for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes . The exact molecular targets and pathways involved in the action of this compound would require further experimental studies.
Comparison with Similar Compounds
N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A well-known benzimidazole derivative used as an anthelmintic.
Albendazole: Another benzimidazole derivative with broad-spectrum anthelmintic activity.
The uniqueness of this compound lies in its complex structure and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C26H24N4O3 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c1-16-23(25(31)28-18-10-14-20(33-3)15-11-18)24(17-8-12-19(32-2)13-9-17)30-22-7-5-4-6-21(22)29-26(30)27-16/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
HVBVCNBUBBASAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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